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molecular formula C9H18O3 B3049465 (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 20761-68-6

(5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B3049465
M. Wt: 174.24 g/mol
InChI Key: RUUJECRHYIYRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05098929

Procedure details

2-Ethyl-2-hydroxymethyl-propan-1,3-diol (34 g.), acetone (37 ml.) and p-toluenesulphonic acid (0.5 g.) were refluxed in benzene (140 ml.) and water was removed using Dean and Stark apparatus. After ten hours refluxing the mixture was cooled and washed with saturated aqueous sodium hydrogen carbonate solution. The benzene solution was dried over anhydrous magnesium sulphate. The solvent was removed in vacuo. Distillation gave 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane (35 g.), a colourless oil (bpt) 80°-2° 0.9 mm)2.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]([CH3:13])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:10][C:11]1([CH3:13])[O:7][CH2:6][C:3]([CH2:1][CH3:2])([CH2:8][OH:9])[CH2:4][O:5]1

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C(C)C(CO)(CO)CO
Name
Quantity
37 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
140 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
water was removed
TEMPERATURE
Type
TEMPERATURE
Details
After ten hours refluxing the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution was dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)(CO)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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